Cas no 86770-67-4 (Azido-PEG4-alcohol)

Azido-PEG4-alcohol structure
Azido-PEG4-alcohol structure
Product Name:Azido-PEG4-alcohol
Numero CAS:86770-67-4
MF:C8H17N3O4
MW:219.238281965256
MDL:MFCD03701128
CID:708571
PubChem ID:4614742
Update Time:2024-10-26

Azido-PEG4-alcohol Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethanol,2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-
    • 1-Azido-3,6,9-trioxaundecane-11-ol
    • N3-PEG4-OH
    • 11-Azido-3,6,9-trioxaundecanol
    • 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol
    • Azido-PEG4-alcohol
    • 1-azido-11-hydroxy-3,6,9-trioxaundecane
    • 1-azido-3,6,9-trioxaundecan-11-ol
    • PEG4-Azide
    • 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol (ACI)
    • 11-Azido-3,6,9-trioxadodecanol
    • 11-Azido-3,6,9-trioxaundecan-1-ol
    • [2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethan-1-ol]
    • Triethylene glycol mono-2-azidoethyl ether
    • MFCD03701128
    • 2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethanol, 20 wt% in DCM
    • GS-6331
    • SY055515
    • 11-Azido-3,6,9-trioxa-undecanol
    • CS-0040782
    • Ethanol, 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-
    • MBQYGQMGPFNSAP-UHFFFAOYSA-N
    • HY-22340
    • AB15747
    • DTXSID80404906
    • EN300-244444
    • SCHEMBL13449860
    • 86770-67-4
    • 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethanol
    • 2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethan-1-ol
    • DB-259388
    • A2294
    • AKOS028108761
    • BP-20559
    • LCZC1155
    • 2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethanol, 20 wt% in toluene
    • 2-{2-[2-(2-AZIDOETHOXY)ETHOXY]ETHOXY}ETHANOL
    • C70205
    • 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-ol
    • MDL: MFCD03701128
    • Inchi: 1S/C8H17N3O4/c9-11-10-1-3-13-5-7-15-8-6-14-4-2-12/h12H,1-8H2
    • Chiave InChI: MBQYGQMGPFNSAP-UHFFFAOYSA-N
    • Sorrisi: [N-]=[N+]=NCCOCCOCCOCCO

Proprietà calcolate

  • Massa esatta: 219.12200
  • Massa monoisotopica: 219.12190603 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 11
  • Complessità: 173
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 219.24
  • XLogP3: 0
  • Superficie polare topologica: 62.3Ų

Proprietà sperimentali

  • Punto di fusione: N/A
  • Indice di rifrazione: 1.46
  • Solubilità: Chloroform (Sparingly)
  • PSA: 97.67000
  • LogP: -0.20844

Azido-PEG4-alcohol Informazioni sulla sicurezza

Azido-PEG4-alcohol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB12419-0.1g
Azido-PEG4-alcohol
86770-67-4 97%
0.1g
460.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB12419-0.25g
Azido-PEG4-alcohol
86770-67-4 97%
0.25g
764.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB12419-1g
Azido-PEG4-alcohol
86770-67-4 97%
1g
1568.00 2021-06-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2294-100MG
11-Azido-3,6,9-trioxaundecanol
86770-67-4 >97.0%(GC)
100mg
¥210.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A151069-100MG
Azido-PEG4-alcohol
86770-67-4 >97.0%(GC)
100mg
¥69.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A151069-500mg
Azido-PEG4-alcohol
86770-67-4 >97.0%(GC)
500mg
¥239.90 2023-09-04
Chemenu
CM328751-10g
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol
86770-67-4 95%+
10g
$644 2021-08-18
Chemenu
CM328751-100g
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol
86770-67-4 95%+
100g
$3089 2021-08-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A861843-500mg
11-Azido-3,6,9-trioxaundecanol
86770-67-4 ≥97%
500mg
¥1,317.00 2022-09-29
TRC
A885250-100mg
1-Azido-3,6,9-trioxaundecane-11-ol
86770-67-4
100mg
$ 58.00 2023-04-19

Azido-PEG4-alcohol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Ethanol ;  1 d, 80 °C
Riferimento
Zwitterion-Functionalized Detonation Nanodiamond with Superior Protein Repulsion and Colloidal Stability in Physiological Media
Merz, Viktor; et al, Small, 2019, 15(48),

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  8 h, 70 °C
Riferimento
Cell-penetrating and neurotargeting dendritic siRNA nanostructures
Brunner, Korbinian; et al, Angewandte Chemie, 2015, 54(6), 1946-1949

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  5 h, 80 °C; 80 °C → rt
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Amide bond-containing monodisperse polyethylene glycols beyond 10 000 Da
Wan, Zihong; et al, Organic & Biomolecular Chemistry, 2016, 14(33), 7912-7919

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  1 h, 0 °C
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  overnight, rt
2.2 Catalysts: Amberlyst 15 Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
Riferimento
One-Pot Synthesis of Monofunctionalized Oligoethylene Glycols through Ring-Opening and Heterogeneous Hydrolysis of Macrocyclic Sulfates
Yang, Lan; et al, ACS Omega, 2023, 8(8), 7684-7689

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Methanesulfonyl chloride ;  0 °C; 1 h, rt
1.3 Reagents: Sodium azide Solvents: Dimethylformamide ;  overnight, 80 °C
Riferimento
Fluorinated paramagnetic chelates as potential multi-chromic 19F tracer agents
Jiang, Zhong-Xing; et al, Chemical Communications (Cambridge, 2011, 47(25), 7233-7235

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Pyridine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C; 24 - 48 h, 0 °C
1.2 Reagents: Sodium azide Solvents: Dimethylformamide ;  16 - 72 h, 80 °C
Riferimento
Multivalent Thiosialosides and Their Synergistic Interaction with Pathogenic Sialidases
Brissonnet, Yoan; et al, Chemistry - A European Journal, 2019, 25(9), 2358-2365

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  24 h, 60 °C
Riferimento
Biomembrane disruption by silica-core nanoparticles: Effect of surface functional group measured using a tethered bilayer lipid membrane
Liu, Ying; et al, Biochimica et Biophysica Acta, 2014, 1838, 429-437

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Pyridine ;  6 h, rt
2.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  rt → 60 °C; 12 h, 60 °C
2.2 Reagents: Sodium carbonate Solvents: Water
Riferimento
Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide
Zhang, Fangqing; et al, Bioorganic & Medicinal Chemistry, 2020, 28(1),

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
2.1 Reagents: Sodium azide Solvents: Ethanol ;  7 h, reflux
Riferimento
Synthesis of Molecularly Encoded Oligomers Using a Chemoselective "AB + CD" Iterative Approach
Trinh, Thanh Tam; et al, Macromolecular Rapid Communications, 2014, 35(2), 141-145

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Sulfuryl chloride Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Sodium azide Solvents: Ethanol ;  overnight, reflux; reflux → rt
Riferimento
Tailoring carbon nanotube surfaces with glyconanorings: new bionanomaterials with specific lectin affinity
Khiar, Noureddine; et al, Chemical Communications (Cambridge, 2009, (27), 4121-4123

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Dimethylformamide
Riferimento
Site-Specific and Covalent Attachment of His-Tagged Proteins by Chelation Assisted Photoimmobilization: A Strategy for Microarraying of Protein Ligands
Ericsson, Emma M.; et al, Langmuir, 2013, 29(37), 11687-11694

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium azide
Riferimento
Membrane Activation: Selective Vesicle Fusion via Small Molecule Recognition
Gong, Yun; et al, Journal of the American Chemical Society, 2006, 128(45), 14430-14431

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Ethanol ;  overnight, reflux
Riferimento
Glyconanosomes: Disk-Shaped Nanomaterials for the Water Solubilization and Delivery of Hydrophobic Molecules
Assali, Mohyeddin; et al, ACS Nano, 2013, 7(3), 2145-2153

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  overnight, rt
Riferimento
A Convergent Synthetic Platform for Single-Nanoparticle Combination Cancer Therapy: Ratiometric Loading and Controlled Release of Cisplatin, Doxorubicin, and Camptothecin
Liao, Longyan; et al, Journal of the American Chemical Society, 2014, 136(16), 5896-5899

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  overnight, rt
1.2 Catalysts: Amberlyst 15 Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
Riferimento
One-Pot Synthesis of Monofunctionalized Oligoethylene Glycols through Ring-Opening and Heterogeneous Hydrolysis of Macrocyclic Sulfates
Yang, Lan; et al, ACS Omega, 2023, 8(8), 7684-7689

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; 12 h, rt
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Highly Efficient Synthesis of Monodisperse Poly(ethylene glycols) and Derivatives through Macrocyclization of Oligo(ethylene glycols)
Zhang, Hua; et al, Angewandte Chemie, 2015, 54(12), 3763-3767

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  0 °C; 1 h, 0 °C
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  rt; 12 h, rt
2.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, reflux
2.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Highly Efficient Synthesis of Monodisperse Poly(ethylene glycols) and Derivatives through Macrocyclization of Oligo(ethylene glycols)
Zhang, Hua; et al, Angewandte Chemie, 2015, 54(12), 3763-3767

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
1.2 Reagents: Water ;  rt
Riferimento
Sialyltransferase Inhibitors Suppress Breast Cancer Metastasis
Fu, Chih-Wei; et al, Journal of Medicinal Chemistry, 2021, 64(1), 527-542

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Tosyl chloride ,  Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, 0 °C
1.2 Reagents: Sodium azide Solvents: Ethanol ;  overnight, reflux
Riferimento
Modulation of Coiled-Coil Binding Strength and Fusogenicity through Peptide Stapling
Crone, Niek S. A.; et al, Bioconjugate Chemistry, 2020, 31(3), 834-843

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Tosyl chloride ,  Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 3 h, 0 °C
1.2 Reagents: Sodium azide Solvents: Ethanol ;  overnight, reflux
Riferimento
A photoreversible protein-patterning approach for guiding stem cell fate in three-dimensional gels
DeForest, Cole A.; et al, Nature Materials, 2015, 14(5), 523-531

Metodo di produzione 21

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  rt
Riferimento
Synthesis and ligation ability of mono-aminooxy-functionalized dendrigraft poly-L-lysine (DGL)
Bondia, Andrea Molero; et al, Tetrahedron Letters, 2010, 51(25), 3330-3333

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  rt; overnight, rt; pH 7
Riferimento
Towards a Universal Method for the Stable and Clean Functionalization of Inert Perfluoropolymer Nanoparticles: exploiting Photopolymerizable Amphiphilic Diacetylenes
Morasso, Carlo; et al, Advanced Functional Materials, 2010, 20(22), 3932-3940

Metodo di produzione 23

Condizioni di reazione
1.1 Reagents: Ammonium chloride ,  Sodium azide Solvents: Water ;  rt → 80 °C
Riferimento
Protein-Inorganic Array Construction: Design and Synthesis of the Building Blocks
Bogdan, Niculina D.; et al, Chemistry - A European Journal, 2010, 16(7), 2170-2180

Metodo di produzione 24

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ,  Water ;  rt → 60 °C; overnight, 60 °C
Riferimento
Click Chemistry in Mesoporous Materials: Functionalization of Porous Silicon Rugate Filters
Ciampi, Simone; et al, Langmuir, 2008, 24(11), 5888-5892

Metodo di produzione 25

Condizioni di reazione
1.1 Reagents: 4-[Bis(1,1-dimethylethyl)phosphino]-N,N-dimethylbenzenamine Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
1.4 Reagents: S8 Solvents: Tetrahydrofuran ;  24 h, rt
Riferimento
Nucleophilic transformations of azido-containing carbonyl compounds via protection of the azido group
Aimi, Takahiro; et al, Chemical Communications (Cambridge, 2021, 57(49), 6062-6065

Metodo di produzione 26

Condizioni di reazione
1.1 Reagents: Potassium bicarbonate ,  Sulfuryl azide fluoride Solvents: Dimethylformamide ,  tert-Butyl methyl ether ,  Water ;  5 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Modular click chemistry libraries for functional screens using a diazotizing reagent
Meng, Genyi; et al, Nature (London, 2019, 574(7776), 86-89

Metodo di produzione 27

Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Ethanol ;  16 h, rt → reflux
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
2.2 Reagents: Water ;  rt
Riferimento
Sialyltransferase Inhibitors Suppress Breast Cancer Metastasis
Fu, Chih-Wei; et al, Journal of Medicinal Chemistry, 2021, 64(1), 527-542

Metodo di produzione 28

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, 0 °C; 3 h, 0 °C
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  5 h, 60 °C
Riferimento
Towards potential nanoparticle contrast agents: synthesis of new functionalized PEG bisphosphonates
Kachbi-Khelfallah, Souad; et al, Beilstein Journal of Organic Chemistry, 2016, 12, 1366-1371

Azido-PEG4-alcohol Raw materials

Azido-PEG4-alcohol Preparation Products

Azido-PEG4-alcohol Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:86770-67-4)Azido-PEG4-alcohol
Numero d'ordine:A900979
Stato delle scorte:in Stock
Quantità:25.0g/50.0g/100.0g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 12:07
Prezzo ($):277.0/551.0/1065.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:86770-67-4)Azido-PEG4-alcohol
A900979
Purezza:99%/99%/99%
Quantità:25.0g/50.0g/100.0g
Prezzo ($):277.0/551.0/1065.0
Email